molecular formula C17H17N3O3S B4558722 N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4558722
M. Wt: 343.4 g/mol
InChI Key: DXJVIVUJSLUCRK-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide is a compound that likely possesses a complex structure involving a benzamide backbone with substituted methylsulfonylamino and cyanomethyl groups. Such compounds are of interest in organic chemistry due to their potential applications in pharmaceuticals, materials science, and as intermediates in synthetic chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including acylation, amidation, and sulfonamide formation. For example, the synthesis of related sulfonamides and benzamides typically involves direct acylation reactions and can be tailored to introduce specific functional groups like cyanomethyl or methylsulfonylamino moieties at desired positions on the aromatic ring (Younes et al., 2020).

Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide, have been synthesized and studied for their cardiac electrophysiological activity. These compounds exhibit potency in in vitro Purkinje fiber assays, suggesting their potential as selective class III agents for cardiac arrhythmias (Morgan et al., 1990).

Prodrug Forms for the Sulfonamide Group

Research on N-acyl derivatives of N-methylsulfonamides, including N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide, aims to develop water-soluble prodrug forms. These derivatives possess high water solubility and adequate lipophilicity, indicating their suitability for therapeutic applications, especially as carbonic anhydrase inhibitors (Larsen et al., 1988).

Inhibition of Carbonic Anhydrase Isoforms

Novel acridine and bis-acridine sulfonamides derived from 4-Amino-N-(4-sulfamoylphenyl)benzamide have been synthesized and investigated for their inhibitory activity against cytosolic carbonic anhydrase isoforms. These studies show significant inhibition, particularly against hCA II and VII isoforms, demonstrating potential applications in treating conditions where carbonic anhydrase activity is implicated (Ulus et al., 2013).

Novel Insecticide Development

Compounds structurally related to N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide, such as Flubendiamide, exhibit extremely strong insecticidal activity, especially against lepidopterous pests. This research highlights the compound's novel mode of action and its safety for non-target organisms, suggesting its utility in integrated pest management programs (Tohnishi et al., 2005).

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-12-11-14(5-8-16(12)20-24(2,22)23)17(21)19-15-6-3-13(4-7-15)9-10-18/h3-8,11,20H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJVIVUJSLUCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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